Lifirafenib

Catalog No.
S533141
CAS No.
1446090-79-4
M.F
C25H17F3N4O3
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lifirafenib

CAS Number

1446090-79-4

Product Name

Lifirafenib

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

Molecular Formula

C25H17F3N4O3

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N

solubility

Soluble in DMSO

Synonyms

Lifirafenib; BGB-283; Beigene-283

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

The exact mass of the compound Beigene-283 is 478.1253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lifirafenib (BGB-283) is a potent, reversible small-molecule inhibitor uniquely targeting both RAF family kinases and the epidermal growth factor receptor (EGFR). Unlike first-generation BRAF inhibitors, Lifirafenib is engineered to inhibit RAF dimers as well as monomers, demonstrating biochemical IC50 values of 23 nM for the BRAF V600E kinase domain and 29 nM for wild-type EGFR . For laboratory and industrial procurement, it is typically supplied as a >99% HPLC-pure powder that exhibits high raw solubility in DMSO (≥100 mg/mL) but requires specific multi-component co-solvent systems for stable aqueous formulation due to its hygroscopic nature .

Research Fit

Target engagement

Dual RAF family (ARAF, BRAF, CRAF, BRAF V600E) and EGFR kinase inhibition probe

Pathway study fit

Investigate EGFR feedback-mediated resistance in BRAF V600E colorectal cancer and related models

Inhibitor class

Type II RAF inhibitor (DFG-out/αC-helix-in) for dimerization and pan-RAF signaling research

Substituting Lifirafenib with common first-generation BRAF inhibitors like Vemurafenib or Dabrafenib fundamentally compromises experimental integrity in non-V600E and KRAS-mutated models [1]. First-generation agents selectively target RAF monomers; when applied to wild-type BRAF or KRAS-mutated systems, they induce 'paradoxical activation' by promoting RAF dimerization, thereby hyperactivating the downstream MAPK pathway instead of suppressing it [1]. Furthermore, in BRAF V600E colorectal cancer models, generic BRAF inhibition triggers a rapid EGFR-mediated feedback reactivation loop. Lifirafenib’s dual pan-RAF dimer and EGFR inhibitory profile prevents both paradoxical activation and EGFR feedback, making it non-interchangeable for studies involving complex MAPK pathway resistance mechanisms .

Substitution Risk

Target (Lifirafenib) Dual RAF/EGFR inhibition
Generic BRAF inhibitor Lacks relevant EGFR activity EGFR feedback activation may persist in CRC models, limiting pathway suppression interpretation
Target (Lifirafenib) Type II DFG-out binding; pan-RAF profile
Type I BRAF inhibitor Mutant-selective, DFG-in May induce paradoxical pathway activation in wild-type RAF contexts; dimerization dynamics differ

Target Residence Time and RAF Dimer Dissociation Kinetics

Lifirafenib exhibits a significantly prolonged target residence time compared to first-generation benchmarks [1]. In biochemical assays evaluating wild-type B-RAF dimers at physiological millimolar ATP concentrations, Lifirafenib demonstrates a dissociation half-life (t1/2) exceeding 24 hours [1]. In direct contrast, Vemurafenib dissociates rapidly with a t1/2 in the range of minutes [1]. This slow off-rate translates to sustained suppression of MAPK signaling even under high cellular ATP conditions.

Evidence DimensionDissociation half-life (t1/2) on WT B-RAF enzyme
Target Compound Data> 24 hours
Comparator Or BaselineVemurafenib (t1/2 in the range of minutes)
Quantified Difference>100-fold increase in target residence time
ConditionsBiochemical assay at millimolar ATP concentrations

A prolonged dissociation half-life ensures durable target engagement in vivo, reducing the frequency of dosing required in preclinical pharmacokinetic models.

Dual inhibition profile
Head-to-head
Lifirafenib: BRAF V600E 23 nM, EGFR 29 nM
Dabrafenib: EGFR >10,000 nM (inactive)
Supports dual-pathway inhibition assay context
Cell-free biochemical kinase assays

Dual Inhibition Efficacy Eliminating Co-Formulation Needs

Lifirafenib is structurally optimized to simultaneously inhibit BRAF and EGFR, a profile absent in standard single-target inhibitors . Biochemical profiling confirms Lifirafenib achieves an IC50 of 23 nM against recombinant BRAF V600E and 29 nM against EGFR . Comparatively, Vemurafenib only inhibits BRAF V600E (IC50 ~31 nM) and completely lacks meaningful EGFR inhibition, necessitating the procurement and co-formulation of a secondary agent (e.g., Erlotinib) to block EGFR feedback loops in colorectal cancer models .

Evidence DimensionKinase IC50 values
Target Compound Data23 nM (BRAF V600E) and 29 nM (EGFR)
Comparator Or BaselineVemurafenib (31 nM for BRAF V600E; no EGFR activity)
Quantified DifferenceEquipotent dual-target inhibition vs. single-target efficacy
ConditionsRecombinant kinase biochemical assays

Procuring a single dual-inhibitor eliminates the compounding formulation variables and pharmacokinetic complexities of administering two separate drugs in in vivo feedback-loop models.

EGFR feedback blockade
Head-to-head
Lifirafenib: no EGFR feedback activation; sustained pERK inhibition
Vemurafenib: robust feedback activation
Enables resistance mechanism studies in BRAF V600E CRC models
WiDr cell line and xenograft model context

Formulation Compatibility and In Vivo Processability

While Lifirafenib possesses high raw solubility in DMSO (≥100 mg/mL), its hygroscopic nature and hydrophobicity present challenges for direct aqueous dilution . Standard saline dilution causes rapid precipitation . However, standardized multi-component vehicle protocols—specifically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline—reliably yield clear, stable solutions at ≥2.5 mg/mL . This established formulation profile ensures reproducible dosing in murine xenograft models without the phase separation issues common to unoptimized experimental kinase inhibitors.

Evidence DimensionAqueous formulation stability
Target Compound DataClear solution at ≥2.5 mg/mL
Comparator Or BaselineStandard saline dilution (rapid phase separation/precipitation)
Quantified DifferenceAchieves stable in vivo dosing concentrations using a standard PEG/Tween co-solvent system
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle

Access to validated, stable formulation protocols prevents costly material loss and ensures reproducible bioavailability in preclinical animal studies.

Pan-RAF inhibition
Cross-study
ARAF 5.6 nM, BRAF(WT) 32 nM, CRAF 6.7 nM, BRAF V600E 23 nM
Balanced pan-RAF profile supports dimer and signaling research
Compiled from comparative kinase panel data
BRAF V600E tumor response
Reported
Phase I: 8/44 responses in B-RAF-mutant solid tumors
Vemurafenib: ~5% ORR in CRC
Reported model-response context; supports translational study direction
Phase I trial (NCT02610361), CRC xenograft models
KRAS-mutant NSCLC
Head-to-head
Lifirafenib: 1 confirmed PR in KRAS-mutant NSCLC
First-gen BRAFi: 0% ORR, risk of paradoxical activation
Supports KRAS-mutant research model; may avoid pathway reactivation
Phase I trial, combination synergy with MEK inhibitor reported

Preclinical Modeling of KRAS-Mutated Cancers

Due to its ability to inhibit RAF dimers without inducing paradoxical activation, Lifirafenib is the preferred procurement choice for combination studies with MEK inhibitors (e.g., mirdametinib) in KRAS-mutated non-small cell lung cancer (NSCLC) and colorectal cancer models, where first-generation BRAF inhibitors fail [1].

Overcoming EGFR-Mediated Resistance in BRAF V600E Models

Lifirafenib's inherent dual BRAF/EGFR inhibitory profile makes it the ideal single-agent tool for studying BRAF V600E colorectal cancer xenografts (e.g., WiDr or HT29 cell lines) . It effectively bypasses the need to procure and co-formulate a separate EGFR inhibitor to suppress the rapid EGFR feedback reactivation loop.

Extended Target Engagement and PK/PD Studies

Leveraging its >24-hour dissociation half-life on wild-type B-RAF, Lifirafenib is highly suited for advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling where sustained target occupancy and slow-off kinetics are required to evaluate durable MAPK pathway suppression under physiological ATP concentrations[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
BRAF V600E CRC resistance modeling
Dual RAF/EGFR inhibition to prevent EGFR feedback
pERK suppression, tumor growth inhibition endpoints in xenograft studies
Pan-RAF pathway and dimerization research
Balanced pan-RAF inhibitory profile (type II)
RAF dimer signaling endpoints; selectivity review vs other type II inhibitors
KRAS-mutant cancer combination studies
Synergy with MEK inhibitors in preclinical models
Cell proliferation and downstream pathway inhibition readouts
Dual-pathway inhibitor benchmarking
Well-characterized dual RAF/EGFR inhibition
Comparative kinase inhibition assays; selectivity profiling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

478.12527490 Da

Monoisotopic Mass

478.12527490 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8762XZS5ZF

Wikipedia

Beigene-283
[1] Tang Z, et al. Mol Cancer Ther. 2015, 14(10):2187-97.

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